Azomethane: A Comprehensive Technical Guide
Azomethane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of azomethane (CAS No. 503-28-6), a volatile organic compound notable for its role as a laboratory source of methyl radicals and its implications in toxicology as a metabolic precursor to carcinogenic agents. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its mechanism of action in biological systems.
Core Properties of Azomethane
Azomethane, systematically named (E)-dimethyldiazene, is a colorless to pale yellow gas at standard conditions. Its fundamental properties are summarized below for quick reference.
| Property | Value | Citations |
| CAS Number | 503-28-6 | [1] |
| Molecular Formula | C₂H₆N₂ | [1] |
| Molecular Weight | 58.084 g/mol | [1] |
| IUPAC Name | (E)-Dimethyldiazene | [1] |
| Synonyms | Dimethyldiazene, Azodimethane, 1,2-Dimethyldiazene | - |
| Appearance | Colorless to pale yellow gas | [1] |
| Boiling Point (trans) | 1.5 °C | [1] |
| Melting Point (trans) | -78 °C | [1] |
| Density | 0.81 g/cm³ (approximate) | - |
| Vapor Pressure | 1720 mmHg at 25°C | - |
| Flash Point | -55 °C (estimate) | - |
Safety and Hazard Information
Azomethane is an extremely flammable and heat-sensitive gas that poses a significant explosion risk. It is crucial to handle this substance with extreme caution in a controlled laboratory environment.
| Hazard Class & Category | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable gases, Category 1 | GHS02: Flammable | Danger | H220: Extremely flammable gas. |
| Gases under pressure, Compressed gas | GHS04: Gas under pressure | Warning | H280: Contains gas under pressure; may explode if heated. |
Precautionary Statements: P210, P377, P381, P410+P403 - Keep away from heat/sparks/open flames/hot surfaces. No smoking. Leaking gas fire: Do not extinguish, unless leak can be stopped safely. In case of fire: Stop leak if safe to do so. Protect from sunlight. Store in a well-ventilated place.
When heated to decomposition, azomethane emits toxic fumes of nitrogen oxides.
Experimental Protocols
Synthesis of Azomethane via Oxidation of 1,2-Dimethylhydrazine
A high-yield method for preparing pure azomethane involves the oxidation of 1,2-dimethylhydrazine with yellow mercuric oxide.[2] This method is advantageous as it avoids the formation of methyl chloride, a common impurity in other synthesis routes.[2]
Materials:
-
1,2-Dimethylhydrazine
-
Yellow mercuric oxide (HgO)
-
Water (distilled)
-
Reaction flask with stirrer
-
Distillation apparatus with cooled traps (-40°C and -78°C)
Procedure:
-
Prepare a suspension of yellow mercuric oxide in water within the reaction flask.
-
Slowly add a solution of 1,2-dimethylhydrazine in water to the mercuric oxide suspension while stirring continuously at room temperature.
-
Add an additional portion of mercuric oxide to the reaction mixture and continue stirring for approximately two hours.
-
Gently heat the reaction mixture to initiate the distillation of azomethane.
-
Collect the gaseous azomethane product in a series of cold traps, the first cooled to -40°C and the second to -78°C. The majority of the product will collect in the first trap. This procedure can achieve yields of approximately 74%.[2]
Generation of Methyl Radicals via Photolysis
Azomethane is a well-established chemical source for generating methyl radicals (CH₃•) through thermal or photochemical decomposition.[1][3] The photolysis method is common in gas-phase chemical kinetics studies.[4]
Experimental Principle: The core of the experiment involves irradiating gaseous azomethane with ultraviolet (UV) light. The energy from the UV photons cleaves the weak carbon-nitrogen bonds, leading to the homolytic fission of the molecule into two methyl radicals and a molecule of nitrogen gas.
CH₃-N=N-CH₃ + hν (UV light) → 2 CH₃• + N₂[1]
Apparatus:
-
A gas-phase reaction vessel (e.g., a quartz cell transparent to UV light).
-
A vacuum line for introducing gaseous azomethane and other reactants.
-
A UV lamp (e.g., a mercury lamp) as the light source.
-
Analytical instrumentation to monitor reactants and products (e.g., gas chromatography-mass spectrometry, GC-MS).
Procedure:
-
Evacuate the reaction vessel.
-
Introduce a known pressure of azomethane vapor into the vessel.
-
If studying a reaction, introduce the substrate gas that will react with the methyl radicals.
-
Irradiate the vessel with the UV lamp for a specified duration to initiate photolysis.
-
After irradiation, analyze the gaseous contents of the vessel to identify and quantify the reaction products, allowing for the determination of reaction kinetics.
Metabolic Activation and Carcinogenic Signaling Pathway
Azomethane is metabolically related to the potent colon carcinogen 1,2-dimethylhydrazine (DMH) and its metabolite, azoxymethane (AOM).[5] The carcinogenic activity is not caused by azomethane directly but by its ultimate metabolites, which act as powerful alkylating agents, causing DNA damage.
The metabolic activation pathway is as follows:
-
Oxidation: In the liver, azomethane is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form azoxymethane (AOM).[6][7]
-
Hydroxylation: AOM is further metabolized by CYP2E1 via hydroxylation to produce the unstable and highly reactive intermediate, methylazoxymethanol (MAM).[6][7][8]
-
Decomposition & DNA Alkylation: MAM can spontaneously or enzymatically decompose to form a methyldiazonium ion or a similar electrophilic species. This highly reactive species can then methylate DNA, primarily forming O⁶-methylguanine (O⁶-mG) adducts, which are highly mutagenic.[6]
This DNA damage initiates carcinogenesis by triggering key signaling pathways:
-
K-ras Activation: The O⁶-mG adducts can lead to G:C to A:T transition mutations during DNA replication. If these mutations occur in proto-oncogenes like K-ras, it can lead to constitutive activation of the protein.[7]
-
Downstream Signaling: Activated K-ras triggers downstream pro-proliferative and anti-apoptotic signaling cascades, including the PI3K/Akt and MAPK pathways.[7]
-
β-catenin Pathway: Mutations can also affect the β-catenin pathway. Normally, β-catenin is targeted for degradation. When this process is disrupted, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates genes promoting cell proliferation.[7]
Typical Toxicology Study Workflow
Investigating the toxicological profile of a compound like azomethane involves a multi-step workflow, from administration to data analysis. Chromatographic methods are essential for identifying and quantifying azomethane and its key metabolites (AOM, MAM) in biological samples such as bile, urine, and exhaled air.[5]
References
- 1. Azomethane - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of methyl radicals. IV. Hydrogen abstraction from tetramethylsilane by methyl radicals produced by the photolysis of both acetone and azomethane | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 5. Investigations into the metabolism and mode of action of the colon carcinogen 1, 2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen Azoxymethane in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signal pathways in azoxymethane-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of azoxymethane, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
